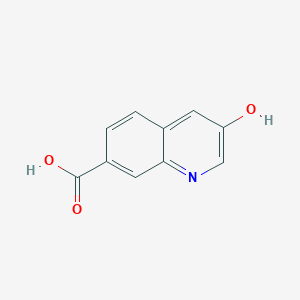

3-Hydroxyquinoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, being a vital scaffold for leads in drug discovery .

Synthesis Analysis

The synthesis of 3-Hydroxyquinoline-7-carboxylic acid involves several steps. One approach involves the Bucherer reaction, which converts 3-aminoquinoline to 3-hydroxyquinoline . Other methods involve the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the reaction .Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinoline-7-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C10H7NO3 .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . The formation of 2,2’-biquinoline could be explained by the addition of the 2-lithio derivative to 8 and subsequent air oxidation .Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, which is a structural component of 3-Hydroxyquinoline-7-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in drug discovery and is a vital scaffold for leads in medicinal chemistry .

Anticancer Agents

Quinoline derivatives have shown potential as anticancer agents . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antioxidant Agents

Quinoline derivatives also exhibit antioxidant activities . This property can be beneficial in the treatment of diseases caused by oxidative stress .

Anti-Inflammatory Agents

Quinoline derivatives have shown anti-inflammatory activities . They can potentially be used in the treatment of inflammatory diseases .

Antimalarial Agents

Quinoline derivatives have been used as antimalarial agents . They have a broad spectrum of bio-responses, making them a unique class of pharmacophores present in various therapeutic agents .

Anti-SARS-CoV-2 Agents

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential as anti-SARS-CoV-2 agents . This highlights their importance in the development of antiviral drugs .

Antituberculosis Agents

Quinoline derivatives have shown potential as antituberculosis agents . They can potentially be used in the treatment of tuberculosis .

Inhibitors of 2OG-dependent Enzymes

5-Carboxy-8-hydroxyquinoline, a derivative of 3-Hydroxyquinoline-7-carboxylic acid, is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . These include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxyquinoline-7-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Quinoline and its derivatives have attracted considerable attention due to their broad-ranging biological effects and potential for industrial and medicinal applications . Future research will likely focus on overcoming the drawbacks of the syntheses and side effects on the environment, as well as exploring the broad spectrum of bio-responses of quinoline derivatives .

Mechanism of Action

Target of Action

3-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to interact with several biological targets. The primary targets include 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases . These enzymes play a crucial role in numerous biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .

Mode of Action

The compound interacts with its targets by acting as an inhibitor. For instance, it has been reported as the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It inhibits 2OG-dependent histone lysine demethylases (KDM), which are involved in epigenetic processes . Furthermore, it also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The action of 3-Hydroxyquinoline-7-carboxylic acid affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the pathways related to nucleic acid demethylation and γ-butyrobetaine hydroxylation . These pathways are crucial for various biological processes, including gene expression and lipid metabolism.

Pharmacokinetics

It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability , which could impact the bioavailability of 3-Hydroxyquinoline-7-carboxylic acid.

Result of Action

The inhibition of 2OG-dependent enzymes by 3-Hydroxyquinoline-7-carboxylic acid can lead to significant molecular and cellular effects. For instance, by inhibiting histone lysine demethylases, it can affect gene expression and potentially influence cell differentiation and development . Similarly, by inhibiting FTO, it may impact metabolic processes .

properties

IUPAC Name |

3-hydroxyquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-6-1-2-7(10(13)14)4-9(6)11-5-8/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZKEPMGJUSGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)

![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)

![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)